1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene is a bicyclic organic compound that belongs to the family of naphthalenes and is characterized by its unique oxirane structure. This compound is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and organic synthesis. It has been studied for its biological activities and as a precursor for the synthesis of more complex molecules.
The compound can be derived from naphthalene and related precursors through various synthetic routes. Its derivatives have been explored in scientific literature for potential therapeutic applications, particularly in the development of cytotoxic agents and other pharmacologically active compounds .
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene falls under the classification of polycyclic aromatic hydrocarbons (PAHs) due to its fused ring system. It is also categorized as an epoxide due to the presence of an oxirane functional group, which confers unique reactivity and properties.
The synthesis of 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene can be achieved through several methods:
For instance, a typical synthesis might involve dissolving a naphthalene derivative in dichloromethane followed by the addition of m-CPBA. The mixture is stirred for several hours at room temperature before purification through column chromatography .
The molecular formula for 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is , with a molecular weight of approximately 146.19 g/mol. The structure features a fused bicyclic system with an oxirane ring fused to a naphthalene core.
The reactivity of 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is primarily influenced by its epoxide functionality. Common reactions include:
For example, when treated with nucleophiles such as alcohols under acidic conditions, the epoxide can be converted into alcohol derivatives with high regioselectivity .
The mechanism by which 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that compounds with similar structures exhibit activity against cancer cell lines and may function through mechanisms involving apoptosis induction or cell cycle arrest .
Relevant data indicate that the compound's stability can be affected by factors such as temperature and pH .
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, showcasing how structural features can influence biological activity and utility in drug development.
Polycyclic oxirane systems represent a class of strained heterocyclic compounds where an oxygen-containing three-membered epoxide ring is fused to aromatic or aliphatic carbocyclic frameworks. These architectures are characterized by significant ring strain and electronic asymmetry, which confer exceptional reactivity profiles. The fusion of an oxirane ring to polycyclic systems creates unique stereoelectronic environments that enable regioselective ring-opening reactions, making these compounds invaluable as synthetic intermediates for complex natural products, pharmaceuticals, and functional materials. Among these structures, naphtho-oxirenes—where the oxirane is annulated to the naphthalene nucleus—occupy a distinctive niche due to their balanced stability and reactivity. 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene exemplifies this category, serving as a versatile precursor in stereoselective synthesis and pharmacological agent development [2] [5].
Naphtho-oxirenes are systematically classified based on their ring fusion topology and saturation patterns. The parent compound, naphtho[1,2-b]oxirene, exists in four primary structural variants:
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene (C₁₀H₁₀O, MW 146.19 g/mol) possesses a bicyclic framework comprising a cyclohexene moiety fused to a strained oxirane ring. This [3.3.0]-bicyclic system imposes significant transannular strain, with X-ray crystallography revealing a puckered conformation where the oxirane oxygen bridges C1a and C7b. The molecule exhibits two stereogenic centers, giving rise to enantiomeric pairs: the (1aS,7bR) and (1aR,7bS) configurations are most frequently encountered in synthetic applications [1] [5].
Table 1: Structural Descriptors of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2461-34-9 (parent); 58800-12-7 ((1aS,7bR)-isomer) |
Molecular Formula | C₁₀H₁₀O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 1a,2,3,7b-Tetrahydro-1-oxacyclopropa[a]naphthalene |
Key Stereocenters | C1a, C7b |
Characteristic SMILES | [H][C@@]1(CCC2=C3C=CC=C2)[C@]3([H])O1 |
Density (predicted) | 1.159 ± 0.06 g/cm³ |
The chemistry of epoxides began coalescing in the early 20th century, with the first synthesis of a naphthalene-fused oxirane reported by Schrötter in 1929 via peracid epoxidation of 1,2-dihydronaphthalene. This foundational work demonstrated that electron-rich alkenes embedded in polycyclic frameworks undergo stereospecific epoxidation. A significant milestone emerged in 1961 when β-tetralone (3,4-dihydro-2(1H)-naphthalenone, CAS 530-93-8) was established as a strategic precursor to tetrahydronaphtho-oxirenes through Darzens condensation or epoxidation of derived enol ethers [8].
The 1980s witnessed transformative advances in stereocontrol. Using Sharpless asymmetric epoxidation catalysts, researchers achieved enantioselective synthesis of chiral tetrahydronaphtho-oxirenes with >90% ee, enabling systematic studies of their stereo-dependent reactivity. This period also saw the first X-ray crystal structure of (1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene, confirming the trans-junction of the bicyclic system and validating stereochemical predictions based on NMR coupling constants [5] [8].
This tetrahydronaphtho-oxirene serves as a linchpin for synthesizing stereochemically complex architectures due to three key attributes:
Table 2: Synthetic Derivatives and Their Applications
Derivative | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | 116383-67-6 | C₁₀H₉ClO | Electrophilic functionalization scaffold |
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid | 864130-77-8 | C₁₁H₁₀O₃ | Peptide-conjugated cytotoxin precursor [9] |
4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | 939760-67-5 | C₁₀H₉FO | PET radioligand intermediate |
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol | - | C₁₀H₁₀O₃ | Biodegradation metabolite studies |
Mechanistic Insights: The oxirane’s reactivity is modulated by the conjugated diene system in the tetralin moiety. Under acidic conditions, ring opening proceeds via benzylic carbocation formation, yielding trans-diaxial products. In contrast, nucleophilic opening under basic conditions follows Sₙ2 kinetics, inverting stereochemistry at C7b. Neighboring-group participation by carbonyls at C1a (e.g., in CAS 864130-77-8) accelerates hydrolysis 20-fold versus the parent oxirane [4] [9].
These attributes underscore why this tetrahydronaphtho-oxirene remains indispensable in modern organic methodology and medicinal chemistry. Its capacity to generate molecular complexity through predictable ring transformations positions it as a perennial scaffold in synthetic design.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3